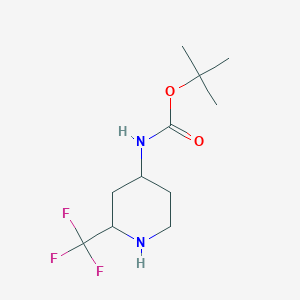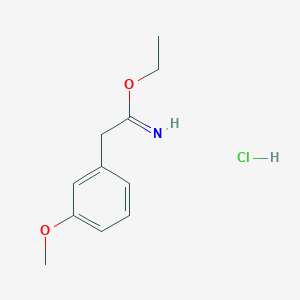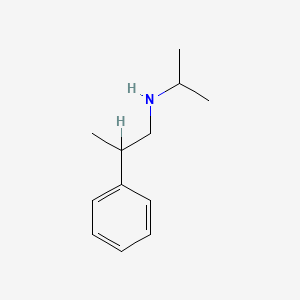
(2-Phenylpropyl)(propan-2-yl)amine
描述
(2-Phenylpropyl)(propan-2-yl)amine is a chemical compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. It belongs to the class of phenylalkylamines, which are characterized by a phenyl group attached to an alkylamine structure.
作用机制
Target of Action
The primary target of (2-Phenylpropyl)(propan-2-yl)amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. They play a crucial role in the metabolism of amino acids.
Mode of Action
This compound interacts with its target, the transaminases, through a process known as transamination . This process involves the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid. The compound’s interaction with transaminases results in the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amino acid metabolism . This compound, through its interaction with transaminases, influences the synthesis of amino acids, particularly the formation of disubstituted 1-phenylpropan-2-amine derivatives .
Result of Action
The result of this compound’s action is the production of disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are produced with high conversion rates and enantiomeric excess . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpropyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of a haloalkane with an amine in the presence of a base can yield the desired amine product . Another method involves the reduction of nitriles, amides, or nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Reductive amination of phenyl-2-propanone with ammonia using hydrogen gas over a nickel catalyst is one example of an industrial production method .
化学反应分析
Types of Reactions
(2-Phenylpropyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and bases like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
科学研究应用
(2-Phenylpropyl)(propan-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antihypotensive effects.
Medicine: Research has explored its potential use in treating cardiovascular conditions due to its pressor activity.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
相似化合物的比较
(2-Phenylpropyl)(propan-2-yl)amine can be compared to other similar compounds, such as:
Amphetamine: Both compounds are phenylalkylamines and share similar sympathomimetic effects.
Phenylpropanolamine: This compound also acts as a sympathomimetic agent but has a hydroxyl group that affects its pharmacokinetics and central nervous system effects.
β-Methylphenethylamine: Another phenylalkylamine with similar properties, but with variations in its chemical structure and biological activity.
属性
IUPAC Name |
2-phenyl-N-propan-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRSCWSJSHLFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE](/img/structure/B3094014.png)
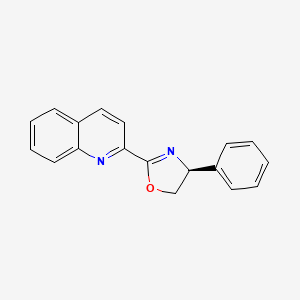
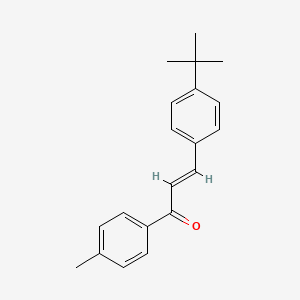
![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)
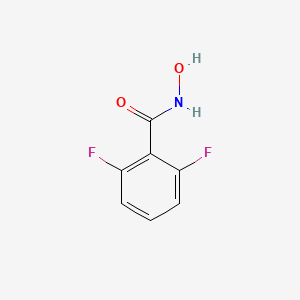

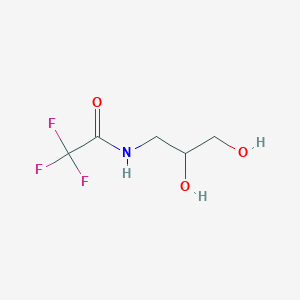
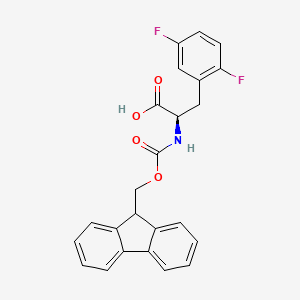
![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)
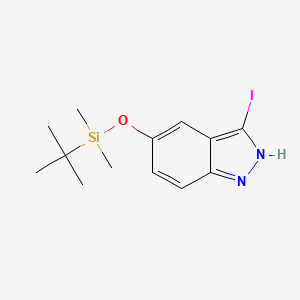
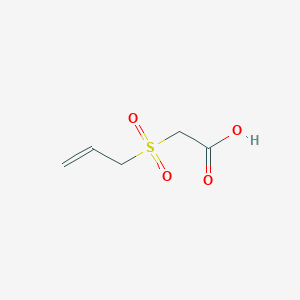
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B3094100.png)
